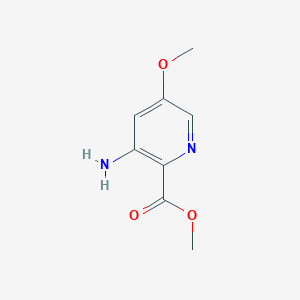
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, featuring an amino group at the 3-position, a methoxy group at the 5-position, and a carboxylate ester at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-methoxy-pyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-amino-5-methoxy-pyridine.
Esterification: The amino group is protected, and the carboxylate ester is introduced using methyl chloroformate under basic conditions.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carboxylate ester can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Condensation: Reagents like carbodiimides for amide bond formation.
Major Products
The major products formed from these reactions include various substituted pyridines, amides, and reduced or oxidized derivatives of the original compound.
科学研究应用
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of Methyl 3-amino-5-methoxy-pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The carboxylate ester can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 5-aminopyridine-3-carboxylate: Similar structure but lacks the methoxy group.
2-Amino-5-methylpyridine: Similar structure but lacks the carboxylate ester and methoxy group.
2-Amino-5-bromo-3-methylpyridine: Similar structure but contains a bromine atom instead of a methoxy group.
Uniqueness
Methyl 3-amino-5-methoxy-pyridine-2-carboxylate is unique due to the presence of both the methoxy and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
methyl 3-amino-5-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBPRYSYFNAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














